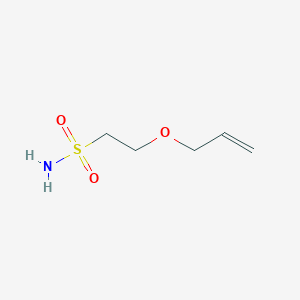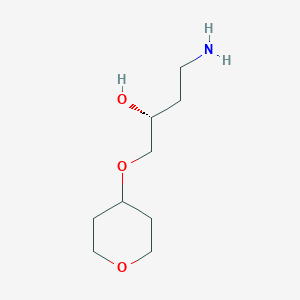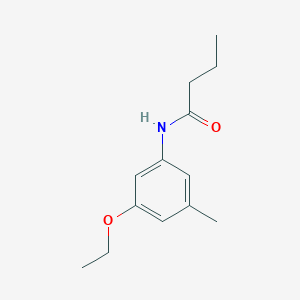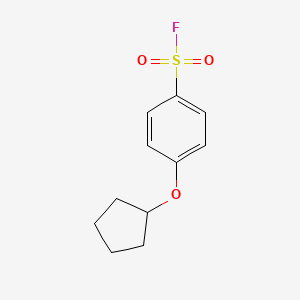![molecular formula C13H16N2 B13210886 4-[(Cyclopentylamino)methyl]benzonitrile](/img/structure/B13210886.png)
4-[(Cyclopentylamino)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Cyclopentylamino)methyl]benzonitrile is an organic compound with the molecular formula C13H16N2. It is a derivative of benzonitrile, where the benzene ring is substituted with a cyclopentylamino group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Cyclopentylamino)methyl]benzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with cyclopentylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:
4-Chloromethylbenzonitrile+Cyclopentylamine→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[(Cyclopentylamino)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium azide (NaN3) and various alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzonitrile derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile compounds.
Scientific Research Applications
4-[(Cyclopentylamino)methyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Cyclopentylamino)methyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Benzonitrile: The parent compound, with a simpler structure and different reactivity.
4-Methylbenzonitrile: A derivative with a methyl group instead of a cyclopentylamino group.
4-Aminobenzonitrile: Contains an amino group directly attached to the benzene ring.
Uniqueness: 4-[(Cyclopentylamino)methyl]benzonitrile is unique due to the presence of the cyclopentylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other benzonitrile derivatives may not be suitable .
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-[(cyclopentylamino)methyl]benzonitrile |
InChI |
InChI=1S/C13H16N2/c14-9-11-5-7-12(8-6-11)10-15-13-3-1-2-4-13/h5-8,13,15H,1-4,10H2 |
InChI Key |
YGOBJQBRAFXJMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13210824.png)

![1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid](/img/structure/B13210827.png)



![2-{1-[(Tert-butyldimethylsilyl)oxy]-3-methylcyclopentyl}acetaldehyde](/img/structure/B13210853.png)





